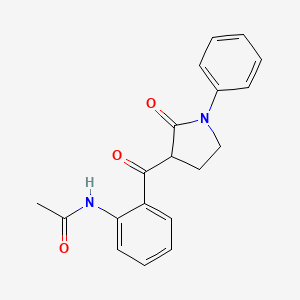

N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide

Description

Properties

CAS No. |

88263-85-8 |

|---|---|

Molecular Formula |

C19H18N2O3 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

N-[2-(2-oxo-1-phenylpyrrolidine-3-carbonyl)phenyl]acetamide |

InChI |

InChI=1S/C19H18N2O3/c1-13(22)20-17-10-6-5-9-15(17)18(23)16-11-12-21(19(16)24)14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3,(H,20,22) |

InChI Key |

JIGKCEOKEFIKLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(=O)C2CCN(C2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of N-Substituted 4-Aminobutyric Acid Derivatives

A prominent method involves the synthesis of N-substituted 4-aminobutyric acid derivatives followed by cyclization to form the pyrrolidinone ring:

- Step 1: N-alkylation of 4-aminobutyric acid esters (e.g., n-butyl 4-aminobutyrate) with halogen-substituted acetamides or chloroacetonitrile in polar aprotic solvents such as DMF at 20–60 °C, using potassium phosphate monohydrate as a base catalyst.

- Step 2: Cyclization of the resulting N-substituted 4-aminobutyric acid derivatives in toluene at reflux temperature, catalyzed by a mixture of potassium phosphate monohydrate and tetrabutylammonium bromide (TBAB), yielding the 2-oxo-1-phenylpyrrolidine core.

- Step 3: Purification by column chromatography or recrystallization from water, with yields reported between 44% and 63% depending on the exact conditions and reagents used.

This method is supported by a Russian patent (RU2629117C1) and related literature describing the preparation of 2-oxo-4-phenyl-1-pyrrolidinyl acetamide derivatives.

Acylation Using 2-Oxo-2-phenylacetyl Chloride

Another key approach is the acylation of aniline derivatives or pyrrolidine intermediates with 2-oxo-2-phenylacetyl chloride :

- Preparation of 2-oxo-2-phenylacetyl chloride: Typically synthesized by treating alpha-keto acids with oxalyl chloride in dichloromethane (DCM) with catalytic DMF at room temperature.

- Acylation reaction: The acid chloride is reacted with the amine (e.g., 2-aminophenylacetamide or pyrrolidine derivatives) in DCM at 0–25 °C under inert atmosphere, using triethylamine as a base to scavenge HCl.

- Reaction time: Typically 4 to 12 hours.

- Workup: Quenching with water, washing with acid and water, drying over sodium sulfate, and purification by flash chromatography.

- Yields: Moderate to good yields are reported, often above 60%.

This method is well-documented in chemical supplier data and synthetic protocols for alpha-ketoamides.

Multi-Step Synthesis via Hydrazide and Hydrazone Intermediates

A more complex synthetic route involves:

- Starting from N-(4-aminophenyl)acetamide , reacting with itaconic acid to form a pyrrolidine-3-carboxylic acid derivative.

- Conversion to methyl ester, followed by hydrazinolysis to form hydrazide intermediates.

- Condensation with aromatic aldehydes to form hydrazones.

- Subsequent cyclization and functional group transformations to yield the target compound.

This approach allows structural diversification and has been used to prepare related pyrrolidinone derivatives with biological activity.

Alkylation of Amines with Chloroacetyl Derivatives

In some cases, alkylation of amines with chloroacetyl derivatives (e.g., 2-chloro-1-(3-chlorophenyl)ethanone) in the presence of bases like potassium carbonate and catalytic potassium iodide in acetone at 60 °C is employed to build the amide linkage and pyrrolidinone ring system.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- Catalysts and bases: Use of potassium phosphate monohydrate and tetrabutylammonium bromide significantly improves cyclization yields and reaction rates in the pyrrolidinone ring formation.

- Solvent choice: Polar aprotic solvents like DMF favor alkylation steps, while non-polar solvents like toluene are preferred for cyclization due to better control of reaction temperature and product isolation.

- Temperature control: Low to moderate temperatures (0–60 °C) are critical during alkylation to avoid side reactions; reflux conditions are necessary for efficient cyclization.

- Purification: Column chromatography and recrystallization from water are effective for isolating pure products, with chromatography generally providing higher purity but lower yield.

- Alternative alkylating agents: Chloroacetonitrile can be used as an alkylating agent, followed by hydrolysis to yield the target compound, though yields may be lower (~44%).

- Analytical characterization: NMR (1H, 13C), HPLC, and mass spectrometry are essential for confirming structure and purity at each step.

Chemical Reactions Analysis

N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common reagents used in these reactions include dichloromethane, triethylamine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Structure and Characteristics

The molecular formula of N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide is C16H16N2O3, with a molecular weight of approximately 284.31 g/mol. The compound features a pyrrolidine ring and an acetamide moiety, which contribute to its reactivity and biological activity. The presence of carbonyl and oxo functionalities enhances its interaction with biological targets, making it a candidate for therapeutic applications.

Medicinal Chemistry

This compound has shown promise in various medicinal chemistry studies:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The unique functional groups may interact with specific biological targets involved in tumor growth and proliferation.

- Neuroprotective Effects : Research indicates that derivatives of pyrrolidine compounds may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Material Sciences

The compound's structural properties make it suitable for applications in material sciences:

- Polymer Chemistry : As a building block, it can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Nanotechnology : Its unique chemical structure may facilitate the development of nanocarriers for drug delivery systems, improving bioavailability and targeting capabilities.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent. Further research is needed to elucidate the mechanism of action and optimize its efficacy.

Case Study 2: Neuroprotective Properties

In another study, the neuroprotective effects of similar pyrrolidine derivatives were evaluated using in vitro models of neuronal injury. The findings demonstrated that these compounds could attenuate oxidative stress and apoptosis in neuronal cells, indicating their potential use in neurodegenerative disease therapies.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Oxo-1-phenylpyrrolidine | Lacks acetamide moiety | Focuses on pyrrolidine reactivity |

| 4-Aminophenol Acetamide | Features an amine instead of carbonyl | Alters reactivity profile |

| 1-Acetoxycarbonylpyrrole | Different cyclic structure | Contains an acetoxy group |

This table highlights how the distinct functional groups and structural arrangements confer specific biological activities and chemical properties to this compound compared to its analogs.

Mechanism of Action

The mechanism of action of N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The compound may modulate signaling pathways, enzyme activity, or receptor binding, depending on its specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several acetamide derivatives and heterocyclic systems documented in the evidence. Key comparisons include:

2.1.1. 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

- Structural Features :

- Contains a dichlorophenyl group and a dihydropyrazole ring.

- Planar amide group forms N–H⋯O hydrogen-bonded dimers (R₂²(10) motif), enhancing crystallinity.

- Dihedral angles between aromatic rings (48.45°–80.70°) indicate significant steric repulsion, affecting molecular conformation.

- Used as a ligand due to its coordination capabilities with metals .

2.1.2. N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide ()

- Structural Features :

- Features a diphenylpropyl backbone with a methyl-substituted oxo group.

- Single-crystal X-ray data (R factor = 0.070) confirm a stable, planar amide configuration.

2.1.3. Thioxothiazolidinone-Based Acetamides ()

- Structural Features: Incorporates a thioxothiazolidinone ring, introducing sulfur atoms that enhance electronic diversity. Synthesized via condensation with triethyl orthoformate and subsequent aminolysis.

- Applications :

Comparative Data Table

Key Differences and Implications

- The thioxothiazolidinone moiety () introduces sulfur-based reactivity, enabling disulfide bond formation or metal chelation, which are absent in the pyrrolidinone-based compound.

- Conformational Flexibility: The pyrrolidinone ring in the target compound may offer greater conformational rigidity than the dihydropyrazole system (), affecting binding kinetics in biological systems.

- Synthetic Accessibility: The target compound’s synthesis likely requires multi-step protocols involving pyrrolidinone ring formation and acetamide coupling, whereas dichlorophenyl acetamides () are synthesized via simpler carbodiimide-mediated coupling .

Research Findings and Trends

- Biological Potential: Compounds with planar amide groups (e.g., ) often exhibit improved bioavailability due to enhanced crystallinity and solubility .

- Structural Diversity: Heterocyclic modifications (e.g., thioxothiazolidinone in ) are increasingly explored to optimize pharmacokinetic profiles .

Biological Activity

N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide, a compound with the molecular formula C16H16N2O3 and a molecular weight of approximately 284.31 g/mol, exhibits a complex structure that includes a pyrrolidine ring and an acetamide moiety. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Structural Overview

The compound features:

- A pyrrolidine ring connected to two phenyl groups .

- An acetamide group that enhances its reactivity and biological properties.

The presence of carbonyl and oxo functionalities is significant in determining its interaction with biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathways often include:

- Formation of the pyrrolidine ring.

- Introduction of the phenyl groups.

- Acetylation to form the acetamide moiety.

These steps can vary based on specific reagents and conditions used in the laboratory.

1. Anticancer Properties

Recent studies have indicated that derivatives of pyrrolidine compounds, similar to this compound, exhibit promising anticancer activity. For instance, compounds bearing the 5-oxopyrrolidine structure have shown significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism often involves inducing apoptosis through pathways that affect cell cycle regulation and promote oxidative stress within cancer cells .

2. Antimicrobial Activity

Research has also highlighted the antimicrobial properties of related pyrrolidine derivatives. Compounds that share structural similarities with this compound have demonstrated effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus. These findings suggest that modifications to the acetamide fragment can enhance antimicrobial activity, making it a potential candidate for further development in treating resistant infections .

Case Studies

Several case studies provide insight into the biological activities associated with similar compounds:

Q & A

Q. What are the established synthetic routes for N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide, and what reaction conditions are critical for high yields?

The synthesis typically involves multi-step processes:

- Substitution reactions under alkaline conditions to introduce functional groups (e.g., replacing halogens with alkoxy or amino groups) .

- Reduction steps (e.g., using iron powder in acidic media) to convert nitro intermediates to aniline derivatives .

- Condensation reactions with acetamide precursors under dehydrating agents (e.g., DCC or EDC) to form the final acetamide moiety .

Critical factors include pH control during substitutions, catalyst selection for reductions, and temperature optimization during condensations to avoid side reactions .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity .

- X-ray crystallography to resolve the 3D structure, particularly for analyzing hydrogen-bonding patterns (e.g., N–H⋯O interactions in dimer formations) .

- FT-IR to validate carbonyl (C=O) and amide (N–H) functional groups .

Single-crystal studies require slow evaporation from solvents like dichloromethane or ethanol to obtain diffraction-quality crystals .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Store under inert conditions (argon/vacuum) to prevent oxidation of the pyrrolidinone or acetamide moieties .

- Avoid prolonged exposure to moisture, which may hydrolyze the amide bond. Stability assays (HPLC or TGA) under varying humidity/temperature conditions are recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in reported crystallographic data for structurally related acetamides?

Discrepancies in bond angles or dihedral angles (e.g., between pyrrolidinone and phenyl rings) can arise from:

- Crystallization solvent effects , which influence packing forces .

- Thermal motion artifacts during data collection. Re-refinement using high-resolution datasets (e.g., synchrotron radiation) improves accuracy .

- Validation tools like R-factor analysis and Hirshfeld surfaces to assess intermolecular interactions .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Steric hindrance from ortho-substituted phenyl groups can reduce reaction rates in SN2 mechanisms. Computational modeling (DFT) predicts activation barriers for substitutions .

- Electron-withdrawing groups (e.g., nitro or cyano) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks .

- Experimental validation via kinetic studies (e.g., monitoring reaction progress under varying substituents) is critical .

Q. What methodologies are employed to study the compound’s potential biological activity, and how do structural modifications alter efficacy?

- Molecular docking to predict binding affinity with targets (e.g., enzymes with conserved benzylpenicillin-like motifs) .

- SAR studies : Modifying the pyrrolidinone ring (e.g., introducing methyl or halogen groups) enhances lipophilicity and membrane permeability .

- In vitro assays (e.g., enzyme inhibition or cell viability tests) validate computational predictions. For example, replacing the phenyl group with heterocycles (pyridine) may improve solubility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across studies?

- Reproduce conditions precisely (e.g., solvent purity, catalyst batch) .

- Byproduct analysis (LC-MS or GC) to identify unaccounted intermediates or degradation products .

- Scale-dependent effects : Pilot-scale reactions may suffer from inefficient mixing vs. small-scale microwave-assisted syntheses (higher yields due to uniform heating) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.